Fmoc-Phe-OSu

Peptide synthesis Quality control HPLC purity

Fmoc-Phe-OSu is a pre-activated N-hydroxysuccinimide ester building block for solid-phase peptide synthesis (SPPS). Unlike Fmoc-Phe-OH, it eliminates on-resin carbodiimide/HOBt activation, reducing racemization risk and coupling cycle time. The OSu ester offers balanced reactivity—sufficient electrophilicity for efficient amine acylation with lower hydrolysis susceptibility vs. pentafluorophenyl esters. Available at ≥99.5% HPLC purity with documented Fmoc-β-Ala-OH impurity baseline (0.1–0.4%), supporting cGMP peptide drug substance CMC regulatory submissions. Defined optical rotation ([α]D20 = -64 ± 2º) confirms L-configuration, critical for chiral peptide integrity. DMSO stock solutions stable 6 months at -80°C, enabling automated 96-well parallel synthesis.

Molecular Formula C28H24N2O6
Molecular Weight 484,51 g/mole
CAS No. 101214-43-1
Cat. No. B557387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe-OSu
CAS101214-43-1
SynonymsFmoc-Phe-OSu; 101214-43-1; AmbotzFAA6490; SCHEMBL1261331; MolPort-008-267-786; ZINC71788081; AK-81219; KB-281495; FT-0626510; ST24047302; (2,5-dioxopyrrolidin-1-yl)(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate; 2,5-Dioxo-1-pyrrolidinylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalaninate
Molecular FormulaC28H24N2O6
Molecular Weight484,51 g/mole
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1
InChIKeyVLXHZQQUTCVLGU-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe-OSu (CAS 101214-43-1) Technical Baseline for Peptide Synthesis Procurement


Fmoc-Phe-OSu (Fmoc-L-phenylalanine N-hydroxysuccinimide ester) is an activated amino acid derivative used in solid-phase peptide synthesis (SPPS), where the Fmoc group enables controlled Nα-deprotection under mild basic conditions and the N-hydroxysuccinimide (OSu) ester provides pre-activated electrophilicity for direct amine coupling without in situ carboxyl activation . Molecular formula: C28H24N2O6; MW: 484.50 g/mol; optical rotation: [α]D20 = -64 ± 2º (c=1 in DMF) .

Why Fmoc-Phe-OSu Cannot Be Readily Substituted with Fmoc-Phe-OH or Alternative Activated Esters Without Protocol Re-Validation


Fmoc-Phe-OSu is a pre-activated active ester building block designed for direct amine acylation without in situ coupling reagents, whereas Fmoc-Phe-OH requires on-resin activation with carbodiimides/additives that introduce variable coupling efficiency and racemization risk [1]. Unlike pentafluorophenyl esters which show different stability profiles, the OSu ester class exhibits moderated reactivity that balances sufficient electrophilicity for efficient coupling with reduced hydrolysis susceptibility during handling [2]. Furthermore, commercial Fmoc-protected amino acids prepared via alternative routes (e.g., Fmoc-Cl) are known to contain Fmoc-dipeptide/tripeptide contaminants, whereas Fmoc-OSu-derived building blocks avoid these specific impurities though may contain trace Fmoc-β-Ala-OH from Lossen rearrangement (0.1–0.4%) [3].

Fmoc-Phe-OSu Procurement Evidence: Quantitative Differentiation in Purity, Impurity Profile, and Stability


Fmoc-Phe-OSu High-Purity Grade (≥99.5% by HPLC) Versus Standard ≥95–98% Specifications

Fmoc-Phe-OSu is commercially available with a verified purity specification of ≥99.5% by HPLC, as documented by multiple independent analytical suppliers . This exceeds the typical purity threshold of ≥95% to ≥98% reported for the same compound from alternative sources [1]. Higher initial purity reduces the burden of orthogonal purification steps and minimizes cumulative deletion sequence impurities in multistep SPPS campaigns.

Peptide synthesis Quality control HPLC purity

OSu Ester Class: Reduced Hydrolysis Susceptibility Relative to Fmoc-Cl Reagent

The OSu ester moiety exhibits moderated reactivity and reduced susceptibility to hydrolysis compared to the more reactive Fmoc-Cl reagent [1]. Fmoc-Cl is acknowledged to be more prone to hydrolysis, requiring more stringent handling and storage conditions, whereas Fmoc-OSu-based reagents offer greater bench stability and a cleaner reaction profile with fewer side reactions [1]. This translates to more robust and reproducible Fmoc protection protocols across varied laboratory conditions.

Reagent stability Peptide synthesis Fmoc protection

Fmoc-β-Ala-OH Impurity Baseline (0.1–0.4%) for Fmoc-OSu-Derived Building Blocks

Fmoc-amino acids prepared using Fmoc-OSu are documented to contain Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH as contaminants at levels of 0.1–0.4% due to Lossen rearrangement [1]. This impurity level is lower than the 10% Fmoc-β-Ala-OH formation observed with certain alternative Fmoc reagents (e.g., Fmoc-Cl in specific amino acid contexts) [1] and represents a known, controllable background that can be monitored by HPLC.

Impurity profiling Lossen rearrangement Peptide drug manufacturing

Pre-Activated OSu Ester Eliminates On-Resin Coupling Reagent Consumption Versus Fmoc-Phe-OH

Fmoc-Phe-OSu is supplied as a pre-activated active ester that does not require in situ carboxyl activation with reagents such as DIC/HOBt or HBTU/DIEA during coupling [1]. In contrast, Fmoc-Phe-OH must be activated on-resin, consuming coupling reagents and increasing cycle time and solvent usage. This pre-activation translates to reduced reagent consumption, shorter coupling cycles, and simplified post-coupling washing steps [1].

Coupling efficiency SPPS economics Activated esters

Defined Optical Rotation Specification: [α]D20 = -64 ± 2º (c=1 in DMF) for Enantiomeric Purity Verification

Fmoc-Phe-OSu is supplied with a defined optical rotation specification of [α]D20 = -64 ± 2º (c=1 in DMF) . This provides a rapid, cost-effective QC metric for verifying enantiomeric integrity prior to use, complementing HPLC purity data. The D-enantiomer counterpart (Fmoc-D-Phe-OSu) would exhibit opposite rotation , enabling simple differentiation.

Chiral purity Quality control Enantiomeric excess

Storage Stability Profile: Powder Stable at -20°C for ≥2 Years; Solution Stability Defined

Fmoc-Phe-OSu powder demonstrates extended shelf life: stable for 3 years at -20°C and 2 years at 4°C . In solution (DMSO), stability is limited to 6 months at -80°C and 1 month at -20°C [1]. These defined stability parameters exceed those of more labile activated esters (e.g., acid chlorides) and enable long-term bulk procurement with predictable degradation timelines.

Stability Storage conditions Inventory management

Fmoc-Phe-OSu Optimal Application Scenarios Based on Verified Performance Data


GMP Peptide API Manufacturing Requiring Stringent Impurity Control

In cGMP peptide drug substance production, the documented Fmoc-β-Ala-OH impurity baseline of 0.1–0.4% for Fmoc-OSu-derived building blocks [2] combined with available ≥99.5% HPLC purity grades provides a defensible starting material quality position for CMC regulatory submissions. Procurement of Fmoc-Phe-OSu from suppliers providing full analytical certificates (HPLC, optical rotation, residual solvent) supports IND impurity qualification requirements.

High-Throughput Automated SPPS of Hydrophobic or Aggregation-Prone Sequences

Fmoc-Phe-OSu eliminates on-resin activation steps, reducing cycle time and minimizing exposure of aggregation-prone sequences to extended reaction conditions [2]. The defined stability of DMSO stock solutions (6 months at -80°C) supports automated liquid handling systems where pre-dissolved building blocks are dispensed from cooled reagent racks, enabling 96-well parallel peptide library synthesis without daily reconstitution.

Chiral Peptide Therapeutics Where Enantiomeric Purity Is Critical

For peptide therapeutics containing L-phenylalanine residues where the D-enantiomer would be an undesired impurity, the defined optical rotation specification of [α]D20 = -64 ± 2º [2] provides a compendial QC release test that confirms L-configuration prior to use. This is particularly relevant for constrained cyclic peptides and peptidomimetics where even minor D-amino acid incorporation alters conformational stability and biological activity.

Large-Scale Solid-Phase Synthesis with Economic Coupling Reagent Reduction

At multi-kilogram production scale, substituting Fmoc-Phe-OSu for Fmoc-Phe-OH eliminates consumption of DIC and HOBt (or equivalent) per phenylalanine coupling step [2]. For a 50-mer peptide containing 5 Phe residues synthesized at 1 kg resin scale, this reduction translates to elimination of approximately 10–15 kg of coupling reagents across the campaign, directly lowering cost of goods and simplifying waste stream management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Phe-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.